2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol
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Overview
Description
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a phenol group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol typically involves the reaction of 2-chloro-5-fluoropyrimidine with phenol under specific conditions. One common method is to react 2-chloro-5-fluoropyrimidine with phenol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, and reduction reactions can modify the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases like potassium carbonate (K₂CO₃) and solvents like DMF.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include reduced pyrimidine derivatives.
Scientific Research Applications
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyrimidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The phenol group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol.
2-Chloro-5-fluoropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chloro substituent on the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as the phenol group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
The compound 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol , also referred to as 2C5FP, is a derivative of pyrimidine and phenolic compounds that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The chemical structure of 2C5FP includes a chlorinated pyrimidine moiety and a phenolic group, which contribute to its reactivity and biological interactions. The presence of halogen atoms enhances the compound's potential as a therapeutic agent by influencing its binding affinity to biological targets.
2C5FP exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The compound is known to interact with protein kinases, which are crucial in various signaling pathways related to cell proliferation and survival. By binding to the active sites of these kinases, 2C5FP can effectively block the phosphorylation processes essential for tumor growth and progression.
Antibacterial Activity
Research has demonstrated that 2C5FP possesses significant antibacterial properties. A study conducted using the disc diffusion method showed that it exhibits potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), outperforming standard antibiotics in some cases . The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 15 | Amoxicillin | 1 |
Escherichia coli | 20 | Ciprofloxacin | 2 |
Anticancer Potential
The anticancer potential of 2C5FP is attributed to its ability to inhibit specific kinases involved in cancer cell signaling pathways. Studies have shown that it can induce apoptosis in cancer cells by disrupting these pathways, making it a candidate for further development as an anticancer agent.
Case Studies
- Inhibition of Enzyme Activity : A study highlighted the compound's role in inhibiting β-class carbonic anhydrase from the fungal parasite Malassezia globosa. This inhibition was more effective than that of clinically used sulfonamides, indicating its potential application in antifungal therapies .
- Anticancer Activity : In vitro studies demonstrated that 2C5FP could significantly reduce cell viability in various cancer cell lines, suggesting its utility as an anticancer drug candidate. The mechanisms involved include the induction of oxidative stress and disruption of metabolic pathways critical for cancer cell survival.
Spectroscopic Studies
Vibrational spectroscopic techniques such as NMR and FT-IR have been employed to characterize the molecular structure of 2C5FP. These studies confirmed significant molecular stability and reactivity, providing insights into its interaction with biological targets .
Molecular Docking Studies
Molecular docking simulations have indicated that 2C5FP has a high binding affinity for several target proteins involved in disease pathways. This computational approach aids in understanding how structural modifications can enhance its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C10H6ClFN2O |
---|---|
Molecular Weight |
224.62 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoropyrimidin-4-yl)phenol |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-5-7(12)9(14-10)6-3-1-2-4-8(6)15/h1-5,15H |
InChI Key |
NGDSFTVILDMMMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2F)Cl)O |
Origin of Product |
United States |
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